tert-Butyl methylcarbamate

Description

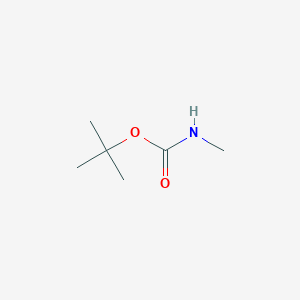

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)7-4/h1-4H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLVEBNWCCKSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335859 | |

| Record name | tert-Butyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16066-84-5 | |

| Record name | tert-Butyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL METHYLCARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl Methylcarbamate from Di-tert-butyl Dicarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl methylcarbamate, a crucial building block in organic and medicinal chemistry. The primary focus is on its preparation from di-tert-butyl dicarbonate (Boc anhydride) and methylamine. This reaction, a standard method for introducing the tert-butoxycarbonyl (Boc) protecting group, is widely utilized in peptide synthesis and the development of pharmaceutical agents.[1][2]

Reaction Mechanism and Pathway

The synthesis of this compound from di-tert-butyl dicarbonate and methylamine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3] This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the departure of a tert-butyl carbonate anion as a leaving group. This anion then acts as a base, abstracting a proton from the protonated amine. The resulting unstable tert-butyl bicarbonate decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[3] While the reaction can proceed without an external base, bases like sodium bicarbonate or 4-dimethylaminopyridine (DMAP) can be used to facilitate the process.[1][3][4]

References

tert-Butyl N-methylcarbamate CAS number 16066-84-5

An In-depth Technical Guide to tert-Butyl N-methylcarbamate (CAS: 16066-84-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl N-methylcarbamate, a key reagent in organic synthesis. It covers its chemical and physical properties, spectral data, synthesis protocols, applications, and safety information, presented for the technical professional.

Core Properties and Specifications

tert-Butyl N-methylcarbamate, also known as N-(tert-butoxycarbonyl)methylamine or N-Boc-methanamine, is a carbamate ester.[1][2] Its structure features a methylamino group protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly where controlled introduction of a methylamino moiety is required.

Data Presentation: Physical and Chemical Properties

The fundamental properties of tert-Butyl N-methylcarbamate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 16066-84-5 | [2][3][4] |

| Molecular Formula | C6H13NO2 | [2][3][4] |

| Molecular Weight | 131.17 g/mol | [2][3][4] |

| Appearance | Clear Oil / White to off-white powder/solid | [3][5] |

| Boiling Point | 176.6 ± 8.0 °C (Predicted) | [3][5] |

| Density | 0.937 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Solubility | Soluble in DCM, Methanol | [3] |

| SMILES | CNC(=O)OC(C)(C)C | |

| InChI Key | JHLVEBNWCCKSGY-UHFFFAOYSA-N | [2][3] |

Data Presentation: Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of tert-Butyl N-methylcarbamate.

| Spectrum Type | Key Features and Data | Source(s) |

| ¹H NMR | Predicted (600 MHz, DMSO-d6): δ 6.63 (br. s., 1H), 2.49 (br. s., 3H), 1.37 (s, 9H) | [5] |

| ¹³C NMR | Spectra available from sources like SpectraBase. | [2] |

| Mass Spec (GC-MS) | Top Peak (m/z): 57; 2nd Highest (m/z): 59; 3rd Highest (m/z): 76 | [2] |

| Infrared (IR) | Spectra available from sources like SpectraBase and NIST. | [2] |

Synthesis and Experimental Protocols

The most common and straightforward synthesis of tert-Butyl N-methylcarbamate involves the reaction of methylamine with di-tert-butyl dicarbonate ((Boc)₂O).[3][6] This reaction is a standard method for installing the Boc protecting group onto a primary amine.

Caption: General workflow for the synthesis of tert-Butyl N-methylcarbamate.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol based on cited methodologies.[3][6]

-

Reagent Preparation : In a suitable reaction vessel, combine equimolar amounts (e.g., 1.0 mmol) of di-tert-butyl dicarbonate ((Boc)₂O) and monomethylamine. The reaction is typically carried out at room temperature.

-

Reaction : The mixture is stirred at room temperature.

-

Monitoring : The progress of the reaction is monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

-

Work-up & Purification : In many cases, the resulting product is of sufficient purity and requires no further purification.[3][6] If impurities are present, the product can be purified by silica gel column chromatography.[3][6]

Experimental Protocol: Purification

-

Column Preparation : A silica gel column is prepared using a suitable solvent system. A common eluent is a mixture of ethyl acetate and petroleum ether (e.g., 1:2 ratio).[3][6]

-

Loading : The crude product is dissolved in a minimal amount of the eluent or a compatible solvent and loaded onto the column.

-

Elution : The product is eluted from the column, and fractions are collected.

-

Analysis : The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Solvent Removal : The solvent is removed from the pure fractions under reduced pressure to yield the final product.

Applications in Research and Drug Development

The primary utility of tert-Butyl N-methylcarbamate lies in its role as a protected form of methylamine. The Boc group is a widely used amine-protecting group in multi-step organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions.

-

Intermediate for API Synthesis : It serves as a key substituent in the synthesis of complex molecules, such as PF-06463922, which is a macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1).[3][6]

-

Protecting Group Chemistry : The carbamate functional group is proteolytically stable and can improve a molecule's ability to cross cell membranes.[7] The Boc group specifically provides a stable, temporary block, allowing other parts of a molecule to be modified without unintended reactions at the methylamine nitrogen. This is a foundational strategy in the synthesis of pharmaceuticals.

Caption: Logical role of tert-Butyl N-methylcarbamate in multi-step synthesis.

Safety and Handling

tert-Butyl N-methylcarbamate is classified as acutely toxic if swallowed. Proper handling and storage are essential.

Data Presentation: GHS Safety Information

| Identifier | Information | Source(s) |

| Pictogram | GHS06 (Skull and Crossbones) | |

| Signal Word | Danger | |

| Hazard Statements | H301: Toxic if swallowed. | [5] |

| Precautionary Statements | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [5] |

| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds |

Handling and First Aid

-

Handling : Use in a well-ventilated place.[1][8] Wear suitable personal protective equipment (PPE), including gloves, and safety goggles.[1][8] Avoid formation of dust and aerosols and prevent contact with skin and eyes.[1][8]

-

Storage : Store in a dry, cool, and well-ventilated place with the container tightly closed.[1]

-

Ingestion : If swallowed, rinse mouth with water and call a poison control center or doctor immediately.[1] Do not induce vomiting.[1]

-

Skin Contact : In case of contact, immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[1]

-

Eye Contact : Rinse eyes cautiously with water for at least 15 minutes.[1]

-

Inhalation : Move the person into fresh air. If breathing is difficult, administer oxygen.[1]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. tert-Butyl methylcarbamate | C6H13NO2 | CID 527635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound, CAS No. 16066-84-5 - iChemical [ichemical.com]

- 6. TERT-BUTYL-N-METHYLCARBAMATE | 16066-84-5 [chemicalbook.com]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to tert-Butyl Methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical information on tert-Butyl methylcarbamate, a key reagent and building block in modern organic synthesis and pharmaceutical development. Its primary role is often as a protected form of a methylamine group, utilizing the robust yet readily cleavable tert-butoxycarbonyl (Boc) protecting group. This compound is instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and regulatory documentation.

| Property | Value | Citation |

| Molecular Formula | C₆H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 131.17 g/mol | [1][2][3] |

| CAS Number | 16066-84-5 | [1][2] |

| Alternate Names | Methyl-carbamic acid tert-butyl ester | [1][4] |

| Physical Form | Solid or Oil | [3][5] |

| Solubility | Soluble in Dichloromethane (DCM) and Methanol | [5] |

Application in Drug Development

The carbamate functional group is a prevalent structural motif in medicinal chemistry, valued for its chemical stability and ability to act as a peptide bond surrogate, which can enhance cell membrane permeability.[6] The tert-butyl carbamate, or Boc group, is one of the most common amine-protecting groups used in organic synthesis.[7]

Specifically, this compound serves as a crucial intermediate. For instance, it is used as a substituent in the synthetic preparation of PF-06463922, a macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1), which are key targets in cancer therapy.[5]

General Synthesis Protocol

The following protocol outlines a general and widely used method for the synthesis of this compound via the reaction of Di-tert-butyl dicarbonate with methylamine.[5] This procedure is valued for its high yield and the typically high purity of the resulting product.

Materials:

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Monomethylamine (solution in a suitable solvent, e.g., THF or water)

-

Reaction solvent (e.g., Dichloromethane, Methanol)

-

Ethyl acetate (for chromatography)

-

Petroleum ether (for chromatography)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve Di-tert-butyl dicarbonate (1.0 equivalent) in the chosen reaction solvent.

-

Reagent Addition: To the stirred solution, add monomethylamine (1.0 equivalent) at room temperature.

-

Reaction Monitoring: The reaction is carried out with continuous stirring. The progress is monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.[5]

-

Workup and Purification:

-

Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the protocol above.

Caption: Synthesis workflow for this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C6H13NO2 | CID 527635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-甲基氨基甲酸叔丁酯 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 16066-84-5 [chemnet.com]

- 5. TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5 [m.chemicalbook.com]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of tert-Butyl Methylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl methylcarbamate, a key intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable data for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.63 | Broad Singlet | 1H | N-H |

| 2.49 | Broad Singlet | 3H | N-CH₃ |

| 1.37 | Singlet | 9H | C(CH₃)₃ |

Note: Predicted data based on a 600 MHz spectrometer in DMSO-d₆.[1]

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. A vapor phase IR spectrum of this compound is available, though the specific absorption bands have not been detailed in the readily accessible literature.[2] Key expected absorptions would include N-H stretching, C=O (carbonyl) stretching, and C-H stretching vibrations.

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data for this compound are not explicitly detailed in the searched literature, general procedures for NMR and IR spectroscopy of carbamates are well-established.

General NMR Spectroscopy Protocol

A sample of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and transferred to an NMR tube.[3][4] The spectrum would then be acquired on a high-field NMR spectrometer.[3]

General IR Spectroscopy Protocol

An IR spectrum can be obtained using various techniques, including thin-film, KBr pellet, or Attenuated Total Reflectance (ATR). For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk, which is then placed in the beam of an IR spectrometer.[5]

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of tert-Butyl Methylcarbamate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl methylcarbamate, a key intermediate in organic synthesis and pharmaceutical development. A thorough understanding of its solubility in various common laboratory solvents is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products. While extensive quantitative solubility data for this compound is not widely available in published literature, this guide offers a framework for its determination, including detailed experimental protocols and a qualitative assessment based on chemical principles.

Physicochemical Properties of this compound

This compound (C₆H₁₃NO₂) is a carbamate ester characterized by the presence of a polar carbamate group and nonpolar alkyl moieties, specifically a tert-butyl and a methyl group.[1] This amphiphilic nature dictates its solubility behavior across a spectrum of solvents.

| Property | Value |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol [1] |

| Appearance | Solid or oil[2][3] |

| Boiling Point | 176.6 ± 8.0 °C (Predicted)[2] |

| Density | 0.937 ± 0.06 g/cm³ (Predicted)[2] |

Predicted and Reported Qualitative Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The presence of both polar (carbamate group) and nonpolar (tert-butyl and methyl groups) functionalities in this compound suggests it will exhibit a range of solubilities in common laboratory solvents.

One source qualitatively states that this compound is soluble in dichloromethane (DCM) and methanol.[2] Based on its structure, we can predict its general solubility profile:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The carbamate group can act as a hydrogen bond acceptor, and the N-H bond can act as a hydrogen bond donor, suggesting moderate to good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF, DMF, DMSO): These solvents can engage in dipole-dipole interactions with the polar carbamate group, likely leading to good solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar tert-butyl and methyl groups suggest some solubility in nonpolar solvents, although the polar carbamate group may limit high solubility.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often good at dissolving compounds with a mix of polar and nonpolar features.

Quantitative Solubility Data

| Solvent | Solvent Type | Polarity Index | Solubility at 25°C (mg/mL) | Notes |

| Water | Polar Protic | 1.000 | To be determined | Expected to be low. |

| Methanol | Polar Protic | 0.762 | To be determined | Reported to be soluble.[2] |

| Ethanol | Polar Protic | 0.654 | To be determined | |

| Isopropanol | Polar Protic | 0.546 | To be determined | |

| Acetone | Polar Aprotic | 0.355 | To be determined | |

| Acetonitrile | Polar Aprotic | 0.460 | To be determined | |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | To be determined | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.386 | To be determined | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | To be determined | |

| Toluene | Nonpolar | 0.099 | To be determined | |

| n-Hexane | Nonpolar | 0.009 | To be determined | |

| Ethyl Acetate | Polar Aprotic | 0.228 | To be determined | |

| Dichloromethane (DCM) | Polar Aprotic | 0.309 | To be determined | Reported to be soluble.[2] |

Polarity Index values are relative and can vary slightly based on the scale used.[5]

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following sections detail methodologies for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility and is useful for initial solvent screening.

Methodology:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add the selected solvent dropwise (approximately 0.5 mL at a time) to the test tube.

-

After each addition, vigorously agitate the mixture (e.g., using a vortex mixer) for 30-60 seconds.[6]

-

Visually inspect the solution for the presence of undissolved solid.

-

Continue adding solvent in increments up to a total volume of 3 mL.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in the given solvent at room temperature.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[7]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. Ensure that undissolved solid remains visible to confirm saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm) to remove any undissolved solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV, GC-FID, or a validated NMR method).

-

Calculation: Calculate the original concentration of this compound in the saturated solution based on the dilution factor and the measured concentration. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflow for solubility determination and the logical considerations for solvent selection.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship for predicting solubility based on molecular structure.

References

- 1. This compound | C6H13NO2 | CID 527635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5 [m.chemicalbook.com]

- 3. tert-Butyl-N-methylcarbamate AldrichCPR 16066-84-5 [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. chem.ws [chem.ws]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to tert-Butyl Methylcarbamate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl methylcarbamate, a significant carbamate derivative widely utilized in organic synthesis and medicinal chemistry. The document details its historical context, discovery, and the evolution of its synthetic methodologies. Key experimental protocols are presented with quantitative data to offer a practical resource for laboratory applications. Furthermore, this guide explores the diverse applications of this compound, particularly its role as a crucial building block and protecting group in the development of novel therapeutic agents.

Introduction

This compound, also known as N-(tert-butoxycarbonyl)-N-methylamine or Boc-methylamine, is a carbamate ester that has found extensive application in organic synthesis, particularly as a protecting group for the methylamino functionality. The tert-butoxycarbonyl (Boc) group is renowned for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, making it an invaluable tool in multistep synthetic sequences. This guide delves into the history, synthesis, and multifaceted applications of this versatile reagent.

Discovery and History

The development of tert-butyl carbamates as protecting groups for amines marked a significant advancement in peptide synthesis and organic chemistry. While the first synthesis of the parent tert-butyl carbamate was achieved through a low-yield reaction involving sodium t-butoxide, phosgene, and ammonia, the widespread adoption of the Boc protecting group strategy came later with the development of more efficient reagents.[1]

The specific discovery of this compound is not pinpointed to a single seminal publication in the readily available literature, suggesting its emergence was a logical extension of the established use of the Boc protecting group for primary and secondary amines. The common and straightforward synthesis from di-tert-butyl dicarbonate and methylamine likely led to its routine preparation and use in various research laboratories without being the central focus of early publications. Its significance grew with the increasing need for a stable yet readily cleavable protecting group for the methylamino moiety in complex molecule synthesis.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound involves the reaction of methylamine with di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically high-yielding and proceeds under mild conditions.

General Synthesis from Di-tert-butyl Dicarbonate and Methylamine

This method is widely used due to its simplicity, high yield, and the ready availability of the starting materials.[2]

Reaction:

Experimental Protocol:

A general method involves mixing di-tert-butyl dicarbonate with methylamine (often as a solution in a suitable solvent like water, THF, or methanol) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). In many instances, the resulting this compound is of sufficient purity for subsequent use without further purification. If necessary, purification can be achieved by silica gel column chromatography.[2]

Table 1: Quantitative Data for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Di-tert-butyl dicarbonate (1.0 mmol) | Methylamine (1.0 mmol) | Not specified | Not specified | Room Temperature | Not specified | Satisfactory | [2] |

Alternative Synthetic Routes

While the reaction with di-tert-butyl dicarbonate is the most common, other methods for the synthesis of carbamates can be adapted for the preparation of this compound. These include the use of other Boc-group introducing reagents or multi-step sequences.

Physicochemical Properties

This compound is a clear oil under standard conditions. Key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H13NO2 | [3] |

| Molecular Weight | 131.17 g/mol | [3] |

| Boiling Point | 176.6 ± 8.0 °C (Predicted) | [2] |

| Density | 0.937 ± 0.06 g/cm³ (Predicted) | [2] |

| Form | Oil | [2] |

| Solubility | Dichloromethane, Methanol | [2] |

| CAS Number | 16066-84-5 | [3] |

Applications in Organic Synthesis and Drug Development

The primary utility of this compound lies in its role as a protected form of methylamine, allowing for the introduction of the N-methylamino group into complex molecules in a controlled manner.

Protecting Group in Multi-step Synthesis

The Boc group is stable to a wide variety of reagents, including most nucleophiles and bases, which allows for selective transformations at other parts of a molecule. It can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the free methylamine.

Role in the Synthesis of PF-06463922

A notable application of this compound is in the synthesis of PF-06463922, a macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1).[2] In this context, it serves as a key building block, providing the N-methylcarbamate moiety that is incorporated into the final drug structure.

Reagent in Reductive Amination Reactions

This compound is utilized in novel reductive amination protocols for the synthesis of secondary N-methylamines from aldehydes.[4][5] This method often involves the use of a silane reductant and can proceed with in situ deprotection of the Boc group.[4][5] This provides an efficient route to secondary methylamines, which are common structural motifs in pharmaceuticals.[4]

Experimental Workflows and Signaling Pathways (Visualized)

General Synthesis of this compound

The following diagram illustrates the straightforward synthesis of this compound from di-tert-butyl dicarbonate and methylamine.

Boc Protection-Deprotection Workflow

This diagram shows the general workflow for using this compound as a protecting group for the methylamino functionality in a multi-step synthesis.

Conclusion

This compound has established itself as an indispensable tool in modern organic synthesis and drug discovery. Its straightforward preparation, stability, and the ease of removal of the Boc protecting group have made it a go-to reagent for the introduction and protection of the methylamino group. As the complexity of synthetic targets continues to increase, the strategic use of versatile building blocks like this compound will remain a cornerstone of efficient and successful synthetic endeavors.

References

tert-Butyl Methylcarbamate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl methylcarbamate, a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group on a methylamino moiety, has emerged as a pivotal building block in contemporary organic synthesis. Its unique structural attributes and predictable reactivity make it an invaluable tool in the construction of complex molecular architectures, particularly in the realms of pharmaceutical and medicinal chemistry. The Boc group provides a robust yet readily cleavable protecting strategy for the methylamino nitrogen, allowing for selective transformations at other positions within a molecule. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, supported by detailed experimental protocols and quantitative data, to empower researchers in leveraging this versatile reagent for their synthetic endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use and characterization in synthetic workflows.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16066-84-5 | [1] |

| Molecular Formula | C₆H₁₃NO₂ | [2] |

| Molecular Weight | 131.17 g/mol | [2] |

| Appearance | White to off-white powder or oil | [3] |

| Boiling Point | 176.6 ± 8.0 °C (Predicted) | [2] |

| Density | 0.937 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in DCM, Methanol | [2] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Data |

| ¹H NMR (DMSO-d₆, 600 MHz) | δ 6.63 (br. s., 1H, N-H), 2.49 (br. s., 3H, N-CH₃), 1.37 (s, 9H, C(CH₃)₃)[3] |

| ¹³C NMR | Data for the closely related tert-butyl carbamate: δ 156.1, 78.9, 41.7, 42.2, 28.2 (in CDCl₃) |

| Infrared (IR) | Characteristic absorptions for carbamates: ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch), ~1170 cm⁻¹ (C-N stretch) |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the reaction of methylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds under mild conditions and generally affords the product in high purity.

digraph "Synthesis of this compound" {

graph [fontname="Arial", label="Synthesis of this compound", labelloc=t, fontsize=16];

node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

reagent1 [label="Methylamine"];

reagent2 [label="Di-tert-butyl dicarbonate (Boc₂O)"];

product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagent1 -> product [label=""];

reagent2 -> product [label="Room Temperature"];

}

Buchwald-Hartwig amination using this compound in the synthesis of a Lorlatinib precursor.

Experimental Protocol: Buchwald-Hartwig Amination in the Synthesis of a Lorlatinib Precursor

The following is a representative protocol for a Buchwald-Hartwig amination reaction, a key transformation in the synthesis of Lorlatinib, though the exact substrate from the proprietary synthesis is not publicly detailed. This general procedure illustrates the utility of this compound in C-N bond formation.

Materials:

-

Aryl halide (e.g., aryl bromide or chloride) (1.0 eq)

-

This compound (1.2 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., XPhos, 4-10 mol%)

-

Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq)

-

Anhydrous toluene or dioxane

-

Standard Schlenk line or glovebox equipment for handling air-sensitive reagents

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-aryl-N-methylcarbamate.

Deprotection of the Boc Group

The tert-butoxycarbonyl group can be readily removed under acidic conditions to liberate the methylamine functionality for further synthetic manipulations.

```dot

digraph "Boc Deprotection" {

graph [fontname="Arial", label="Boc Group Deprotection", labelloc=t, fontsize=16];

node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

protected_amine [label="N-Boc-N-methylated Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

deprotected_amine [label="N-Methylated Amine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

acid [label="Acid (e.g., TFA, HCl)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

byproducts [label="Isobutylene + CO₂"];

protected_amine -> deprotected_amine;

acid -> deprotected_amine [arrowhead=none, style=dashed];

deprotected_amine -> byproducts [label="releases"];

}

References

An In-depth Technical Guide to tert-Butoxycarbonyl (Boc) Protection of Amines

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the tert-butoxycarbonyl (Boc) group, a crucial amine protecting group in organic synthesis. While the term "tert-Butyl methylcarbamate" is specific, the broader and more universally applied protecting group is the tert-butoxycarbonyl (Boc) group. This document will focus on the application of the Boc group, its installation and removal, and its significance in complex molecular synthesis, particularly in the realm of drug development.

The Boc group is one of the most widely utilized protecting groups for amines due to its robustness under a variety of reaction conditions and its straightforward removal under mild acidic conditions.[1] This stability against nucleophiles and bases makes it an invaluable tool in multi-step syntheses, allowing for selective reactions at other functional groups within a molecule.[1][2]

Core Properties of Amine Protecting Reagents

The most common reagent for the introduction of the Boc group is Di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).

| Property | Value |

| Chemical Name | Di-tert-butyl dicarbonate |

| Synonyms | Boc anhydride, (Boc)₂O |

| Molecular Formula | C₁₀H₁₈O₅ |

| Molecular Weight | 218.25 g/mol |

| CAS Number | 24424-99-5 |

| Appearance | Colorless to white solid or liquid |

| Boiling Point | 56-57 °C at 0.5 mmHg |

| Density | 0.950 g/cm³ |

| Solubility | Soluble in most organic solvents like THF, DCM, Methanol.[3] |

This compound itself is a Boc-protected methylamine.

| Property | Value |

| Chemical Name | tert-Butyl N-methylcarbamate |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol [4] |

| CAS Number | 16066-84-5[4] |

| Boiling Point | 176.6±8.0 °C (Predicted)[3] |

| Density | 0.937±0.06 g/cm³ (Predicted)[3] |

| pKa | 13.04±0.46 (Predicted)[3] |

| Solubility | Soluble in DCM, Methanol[3] |

Protection of Amines (N-Boc Protection)

The protection of an amine with a Boc group is a fundamental transformation in organic synthesis. This process converts a nucleophilic primary or secondary amine into a less reactive carbamate, preventing it from participating in undesired side reactions.

Mechanism of Protection

The standard method for Boc protection involves the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O).[5] The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the anhydride.[1] This forms a tetrahedral intermediate which then collapses, eliminating tert-butanol and carbon dioxide as byproducts, resulting in the N-Boc protected amine.[1] The release of CO₂ gas provides a significant thermodynamic driving force for the reaction.[1][5]

Caption: Mechanism of N-Boc protection using (Boc)₂O.

Experimental Protocol: General N-Boc Protection of an Amine

This protocol describes a general procedure for the protection of a primary or secondary amine using di-tert-butyl dicarbonate.

Materials:

-

Amine substrate (1.0 equiv)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol)[3][5]

-

Base (optional, e.g., Triethylamine (TEA), DIPEA, or aq. NaOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the amine substrate in the chosen solvent within a round-bottom flask.[1]

-

If a base is used, add it to the solution and stir. For temperature-sensitive reactions, cool the mixture using an ice bath.[1]

-

Slowly add the di-tert-butyl dicarbonate to the stirring solution.[1][7]

-

Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 12 hours.[1]

-

Upon completion, quench the reaction by adding water.[1]

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

If necessary, purify the crude product by silica gel column chromatography.[3][8]

Quantitative Data: N-Boc Protection Conditions

The choice of solvent and catalyst can significantly influence the efficiency of the Boc protection.

| Amine Type | Reagent | Catalyst/Base | Solvent | Temp. | Time | Yield |

| Aliphatic/Aryl | (Boc)₂O | HClO₄–SiO₂ | Solvent-free | RT | Varies | High |

| Diverse Amines | (Boc)₂O | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | HFIP | RT | Varies | High |

| Aliphatic/Aryl | (Boc)₂O | 1-Alkyl-3-methylimidazolium ionic liquid | Ionic Liquid | RT | Varies | High |

| Primary Amine | (Boc)₂O | Triethylamine | H₂O/THF (2:1) | 0°C to RT | 6 h | ~100% |

| Amino Acid | (Boc)₂O | NaOH | Water/Acetone | RT | Varies | High |

Data synthesized from sources.[1][2][6][7]

Deprotection of Boc-Protected Amines

The key advantage of the Boc group is its facile cleavage under mild acidic conditions, which liberates the free amine.[9]

Mechanism of Deprotection

Boc deprotection is an acid-catalyzed hydrolysis.[9] The process is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the loss of the stable tert-butyl cation, which forms a carbamic acid intermediate.[10][11] This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine, carbon dioxide, and the tert-butyl cation.[9][10] The tert-butyl cation can be trapped by a nucleophilic scavenger, or it can eliminate a proton to form isobutylene gas.[9][10]

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocol: General N-Boc Deprotection with TFA

This protocol outlines a common procedure for removing a Boc protecting group using trifluoroacetic acid (TFA).

Materials:

-

Boc-protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask.[9]

-

Cool the solution to 0 °C using an ice bath.

-

Add TFA dropwise to the solution. A typical concentration is 10-50% v/v of TFA in DCM.[9]

-

Stir the reaction mixture at 0 °C to room temperature. Monitor the reaction's completion by TLC (typically 30 minutes to 4 hours).[5][9]

-

Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent and excess TFA.[5]

-

The resulting crude product is often an amine salt (e.g., trifluoroacetate salt).[10] It can be used directly or azeotroped with a solvent like toluene to remove residual TFA.[5]

-

If the free base is required, the salt can be dissolved in water and neutralized with a suitable base (e.g., aq. NaOH, NaHCO₃) before extraction with an organic solvent.[9]

Quantitative Data: N-Boc Deprotection Conditions

A variety of acidic conditions can be employed for Boc removal, with the choice depending on the substrate's sensitivity.

| Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature | Typical Reaction Time | Remarks |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 10-50% (v/v) or neat | 0 °C to RT | 30 min - 4 h | Very common, effective, but harsh.[9] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate, Methanol | 1 M to 4 M | 0 °C to RT | 1 h - 12 h | Generates a hydrochloride salt. |

| Aqueous Phosphoric Acid | Water | 85% | RT to 50 °C | Varies | Environmentally benign and selective.[12] |

| Oxalyl Chloride | Methanol | 3 equiv. | RT | 1 - 4 h | Mild and selective method.[6] |

| Montmorillonite K10 Clay | Toluene | Catalytic | Reflux | Varies | Solid acid catalyst, selective for aromatic N-Boc.[13] |

Data synthesized from sources.[6][9][12][13]

Applications and Synthesis Workflow

The Boc protecting group is indispensable in modern organic synthesis, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs).[9][14] Its application is critical in peptide synthesis, where sequential coupling of amino acids requires robust protection of the N-terminus.[1]

Specific examples of its utility include:

-

PF-06463922 Synthesis: this compound is used as a substituent in the synthesis of PF-06463922, a macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1).[3][8]

-

Lacosamide Synthesis: A derivative of tert-butyl carbamate serves as a key intermediate in the synthesis of the anti-epileptic drug Lacosamide.[15]

-

Prodrugs: The carbamate moiety is used to modify amine-based drugs to improve their pharmacokinetic properties, creating more lipid-soluble prodrugs that can better permeate cell membranes.[14]

The general workflow involving a Boc protecting group allows for the selective modification of a multifunctional molecule.

Caption: General synthetic workflow using Boc protection.

Conclusion

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern synthetic chemistry. Its ease of installation, stability to a wide range of reagents, and mild, efficient cleavage under acidic conditions make it an almost ideal protecting group for amines. For researchers and professionals in drug development, a thorough understanding of the principles and protocols associated with Boc protection and deprotection is essential for the successful synthesis of complex, biologically active molecules. The strategic use of this protecting group will undoubtedly continue to play a pivotal role in advancing medicinal chemistry and organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5 [m.chemicalbook.com]

- 4. This compound | C6H13NO2 | CID 527635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. uknowledge.uky.edu [uknowledge.uky.edu]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TERT-BUTYL-N-METHYLCARBAMATE | 16066-84-5 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. tert-Butyl Esters [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptides Using a tert-Butyl methylcarbamate Derivative

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of a tert-butyl methylcarbamate derivative, specifically tert-butyl (cyanomethyl)(methyl)carbamate, as a precursor for the synthesis of N-Boc-N-methylglycine (Boc-Sar-OH). This N-methylated amino acid can be subsequently incorporated into peptide chains using Boc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of N-methylated amino acids is a critical strategy in medicinal chemistry to enhance the conformational stability, metabolic resistance, and biological activity of peptides.

Overview

While this compound itself is not directly used for peptide chain elongation, its derivative, tert-butyl (cyanomethyl)(methyl)carbamate (also known as 2-[Boc(methyl)amino]acetonitrile), serves as a valuable precursor. The synthetic strategy involves a two-stage process:

-

Synthesis of the N-methylated Amino Acid Building Block: Hydrolysis of the cyanomethyl group of tert-butyl (cyanomethyl)(methyl)carbamate to a carboxylic acid, yielding N-Boc-N-methylglycine (Boc-Sar-OH).

-

Incorporation into a Peptide: Coupling of the synthesized N-Boc-N-methylglycine into a growing peptide chain via a standard Boc-SPPS workflow.[1]

This method provides a practical approach for introducing N-methylglycine (sarcosine) residues into peptides, which can be crucial for optimizing their therapeutic properties.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and incorporation of N-Boc-N-methylglycine.

Table 1: Synthesis of N-Boc-N-methylglycine (Boc-Sar-OH)

| Starting Material | Product | Reagents | Reaction Time | Yield | Purity |

| Sarcosine | N-Boc-N-methylglycine | Di-tert-butyl dicarbonate, Triethylamine | 6 hours | Quantitative | >99.0% (T) |

Data synthesized from multiple sources indicating standard synthesis outcomes.[2]

Table 2: Physicochemical Properties of Boc-Sar-OH

| Property | Value |

| Molecular Formula | C8H15NO4 |

| Molecular Weight | 189.21 g/mol |

| Melting Point | 88-90 °C |

| Appearance | White crystals or crystalline powder |

Data sourced from chemical suppliers and databases.[2]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-N-methylglycine (Boc-Sar-OH) from Sarcosine

This protocol describes a common method for the synthesis of N-Boc-N-methylglycine.

Materials:

-

Sarcosine (1.0 eq)

-

Di-tert-butyl dicarbonate (1.0 eq)

-

Triethylamine (3.0 eq)

-

Deionized Water

-

Ethyl acetate

-

1 M Hydrochloric acid solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve sarcosine (5.0 g, 56.1 mmol) in deionized water (375 mL).

-

To this solution, sequentially add triethylamine (23.5 mL, 168.3 mmol) and di-tert-butyl dicarbonate (12.9 mL, 56.1 mmol).

-

Stir the reaction mixture vigorously at room temperature for 6 hours.

-

After the reaction is complete, acidify the mixture with 1 M hydrochloric acid solution (320 mL).

-

Extract the aqueous layer with ethyl acetate. Separate the layers and perform a further extraction of the aqueous layer with ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain a colorless oil.

-

Crystallize the oily product at -15 °C to yield N-Boc-N-methylglycine as a white solid (quantitative yield).[2]

Protocol 2: Incorporation of N-Boc-N-methylglycine into a Peptide using Boc-SPPS

This protocol outlines the general steps for coupling N-Boc-N-methylglycine to a resin-bound peptide chain in a manual Boc-SPPS workflow.

Materials:

-

Peptide-resin with a free N-terminal amine

-

N-Boc-N-methylglycine (Boc-Sar-OH)

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Piperidine (for Fmoc chemistry context, if applicable for side-chain deprotection)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).

-

Follow with a 20-25 minute treatment with 50% TFA in DCM to remove the N-terminal Boc protecting group.

-

Wash the resin with DCM (2x) and isopropanol (2x).

-

-

Neutralization:

-

Wash the resin with DMF.

-

Treat the resin with 10% DIEA in DMF for 2 x 10 minutes to neutralize the trifluoroacetate salt of the N-terminal amine.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve N-Boc-N-methylglycine (1.5 eq.), HBTU (1.5 eq.), and HOBt (1.5 eq.) in DMF.

-

Add DIEA (2.0 eq.) to the activation solution.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a Ninhydrin test.

-

-

Washing: After the coupling is complete, wash the resin with DMF (3x) and DCM (3x).

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically using a strong acid like anhydrous hydrogen fluoride (HF) with appropriate scavengers.[3][4][5]

Visualizations

Caption: Two-stage process for peptide synthesis using a this compound derivative.

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS).

References

Application Note: The Strategic Use of tert-Butoxycarbonyl (Boc) Protection in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). Chromosomal rearrangements involving the ALK gene lead to the formation of fusion proteins (e.g., EML4-ALK), resulting in constitutive kinase activity and the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. The development of small-molecule ALK inhibitors has revolutionized the treatment of ALK-positive cancers.

The synthesis of these complex heterocyclic inhibitors often requires a multi-step approach where specific functional groups must be masked to prevent unwanted side reactions. This application note focuses on the pivotal role of the tert-butoxycarbonyl (Boc) protecting group, often introduced using reagents like di-tert-butyl dicarbonate ((Boc)₂O) or various tert-butyl carbamates, in the preparation of advanced ALK inhibitors such as Lorlatinib and Ceritinib. We provide an overview of the ALK signaling pathway, detailed synthetic protocols involving Boc protection, methods for efficacy evaluation, and a summary of inhibitor performance.

The ALK Signaling Pathway

Constitutive activation of ALK fusion proteins triggers a cascade of downstream signaling events critical for cellular transformation. The primary pathways involved include the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, which collectively regulate cell proliferation, survival, and differentiation. Inhibition of ALK autophosphorylation by targeted therapies effectively shuts down these pro-cancerous signals.

Role of Boc Protection in ALK Inhibitor Synthesis

The tert-butoxycarbonyl (Boc) group is an essential amine protecting group in organic synthesis due to its stability in a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly nucleophilic) and its clean removal under mild acidic conditions (e.g., with trifluoroacetic acid or HCl). In the synthesis of ALK inhibitors, many intermediates contain primary or secondary amine functionalities, such as a piperidine or pyrazole ring, which are nucleophilic. Protecting these amines with a Boc group prevents them from participating in undesired reactions during crucial bond-forming steps, such as Suzuki-Miyaura couplings or amide bond formations.

For instance, in the synthesis of the third-generation ALK inhibitor Lorlatinib, intermediates are protected with multiple Boc groups. This strategy allows for the precise and controlled construction of the complex macrocyclic structure.[1] After the core is assembled, the Boc groups are removed in a final deprotection step to yield the active pharmaceutical ingredient.[2]

Experimental Protocols

Protocol 1: Synthesis of a Boc-Protected Piperidine Intermediate

This protocol describes the protection of an amine group on a piperidine moiety, a common structural feature in ALK inhibitors, using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

4-aminopiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 4-aminopiperidine (1.0 eq) in DCM in a round-bottom flask.

-

Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the reaction mixture with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Separate the organic layer, dry it over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, tert-butyl piperidin-4-ylcarbamate.

-

Purify the product via column chromatography on silica gel if necessary.

Protocol 2: In Vitro ALK Kinase Activity Assay

This protocol outlines a method to determine the inhibitory activity (IC₅₀) of a compound against the ALK enzyme.

Materials:

-

Recombinant human ALK kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compound (ALK inhibitor)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase buffer, the recombinant ALK enzyme, and the substrate.

-

Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction and measure the remaining ATP (and ADP produced) using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Proliferation (MTT) Assay

This protocol measures the effect of an ALK inhibitor on the proliferation of ALK-positive cancer cells.

Materials:

-

ALK-positive cancer cell line (e.g., H3122 or SU-DHL-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (ALK inhibitor)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed the ALK-positive cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.

Data Presentation

Quantitative data from clinical and preclinical studies are crucial for comparing the efficacy and properties of different ALK inhibitors.

Table 1: Efficacy of Selected FDA-Approved ALK Inhibitors in NSCLC

| Inhibitor | Generation | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS, months) | Intracranial ORR |

|---|---|---|---|---|

| Crizotinib | 1st | 65% | 7.7 - 10.9 | 56% - 77% |

| Ceritinib | 2nd | 56% - 72% | 6.9 - 18.4 | 57% |

| Alectinib | 2nd | 50% - 83% | 8.9 - 34.8 | 64% - 81% |

| Brigatinib | 2nd | 67% - 71% | 11.1 - 24.0 | 67% - 78% |

| Lorlatinib | 3rd | 48% - 69% | 7.3 | 60% - 82% |

Note: Data compiled from various clinical trials and may vary based on treatment line (first-line vs. previously treated) and patient population.

Table 2: Pharmacokinetic Properties of Selected ALK Inhibitors

| Inhibitor | Oral Bioavailability | CNS Penetration | Primary Metabolism | Plasma Protein Binding |

|---|---|---|---|---|

| Crizotinib | ~43% | Low | CYP3A4/5 | >90% |

| Ceritinib | ~73% (with food) | Low to Moderate | CYP3A4/5 | >97% |

| Alectinib | ~37% | High | CYP3A4 | >99% |

| Brigatinib | Not determined | High | CYP2C8, CYP3A4 | ~91% |

| Lorlatinib | ~81% | High | CYP3A4, UGT1A4 | ~66% |

Note: CNS penetration is a key factor for treating or preventing brain metastases.[3]

Conclusion

The development of potent and selective ALK inhibitors has significantly improved outcomes for patients with ALK-positive malignancies. The strategic use of amine-protecting groups, particularly the tert-butoxycarbonyl (Boc) group, is fundamental to the successful laboratory and industrial-scale synthesis of these complex drugs. By temporarily masking reactive amine functionalities, chemists can execute precise bond-forming strategies to construct intricate molecular architectures. The protocols and data presented here provide a framework for researchers engaged in the discovery and development of next-generation kinase inhibitors, highlighting the critical interplay between synthetic chemistry and biological evaluation.

References

- 1. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for N-Boc protection using tert-Butyl methylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of pharmaceuticals and complex molecular architectures. The tert-butoxycarbonyl (Boc) group is one of the most extensively utilized protecting groups for amines. Its popularity stems from its robust stability across a wide array of reaction conditions, including exposure to many nucleophiles and bases, and its facile cleavage under mild acidic conditions.[1][2] This orthogonality allows for the selective deprotection of the Boc group without affecting other protecting groups, a critical feature in complex synthetic pathways.[2]

While the query specified the use of tert-butyl methylcarbamate for N-Boc protection, a comprehensive review of the scientific literature indicates that this compound is itself the product of N-Boc protection of methylamine.[3] The standard, universally accepted reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O) .[4][5] This document provides detailed protocols and application notes for the N-Boc protection of primary and secondary amines using this established reagent.

The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate that subsequently collapses, yielding the N-Boc protected amine along with tert-butanol and carbon dioxide as byproducts.[4][6] The evolution of CO₂ gas serves as a significant thermodynamic driving force for the reaction.[4]

Reaction Mechanism and Workflow

The general mechanism for the N-Boc protection of an amine with di-tert-butyl dicarbonate is a nucleophilic acyl substitution.

Caption: General mechanism for N-Boc protection of amines.

A typical experimental workflow for this transformation involves the reaction of the amine with Boc₂O, often in the presence of a base, followed by an aqueous workup and purification.

Caption: General experimental workflow for N-Boc protection.

Experimental Protocols

Several reliable methods exist for the N-Boc protection of amines using Boc₂O. The choice of protocol often depends on the substrate's properties, such as its solubility and reactivity.

Protocol 1: Standard Method with Base

This is a widely applicable protocol for a broad range of primary and secondary amines.

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equiv)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Base (e.g., Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA), 4-Dimethylaminopyridine (DMAP) (catalytic), or aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

-

Add the base to the solution. For temperature-sensitive reactions, cool the mixture in an ice bath.

-

Slowly add the di-tert-butyl dicarbonate to the stirring solution.

-

Allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 12 hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalyst-Free in Water-Mediated Conditions

This environmentally benign protocol is effective for various amines and avoids the use of organic bases.[7]

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equiv)

-

Water-acetone or Water-THF mixture

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Suspend the amine substrate in a mixture of water and a co-solvent (e.g., acetone or THF) in a round-bottom flask.

-

Add the di-tert-butyl dicarbonate to the suspension.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC. These reactions are often complete within a few hours.

-

Upon completion, extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure to afford the N-Boc protected amine.

Data Presentation: Reaction Conditions and Yields

The efficiency of N-Boc protection is influenced by the substrate, solvent, and the presence of a base or catalyst. The following table summarizes typical reaction conditions and reported yields for the Boc protection of various amines using Boc₂O.

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Amberlite-IR 120 (catalyst) | Dichloromethane (DCM) | Room Temp | < 0.1 | 95-99 |

| Benzylamine | Et₃N | Dichloromethane (DCM) | Room Temp | 2 | >95 |

| Pyrrolidine | NaOH | Water/Dioxane | Room Temp | 3 | 98 |

| Glycine methyl ester | NaHCO₃ | Water/THF | Room Temp | 4 | 96 |

| 4-Bromoaniline | DMAP (catalytic) | Acetonitrile | Room Temp | 1 | 99 |

Note: The data presented is a compilation from various sources and represents typical outcomes. Actual results may vary based on specific experimental conditions.[8][9]

Deprotection of the N-Boc Group

A key advantage of the Boc group is its susceptibility to cleavage under acidic conditions, which regenerates the free amine.[6] Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like methanol or dioxane.[2][10]

Caption: Logical pathway for acid-catalyzed N-Boc deprotection.

The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate.[11] This intermediate readily undergoes decarboxylation to yield the free amine, which is typically protonated under the acidic reaction conditions to form an ammonium salt.[11] Scavengers like anisole may be added to trap the liberated tert-butyl cation and prevent potential side reactions.[10]

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

Application Notes and Protocols: Use of tert-Butyl Carbamate Derivatives in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of tert-butyl carbamate derivatives in solid-phase peptide synthesis (SPPS). While tert-butyl methylcarbamate itself is not a standard reagent for direct incorporation into a growing peptide chain, its structural motifs are central to key modifications in peptide chemistry, particularly for the introduction of N-methylation and for C-terminal modifications. These notes will focus on the utility of related compounds, namely tert-butyl (cyanomethyl)(methyl)carbamate as a precursor for N-methylated glycine, and general protocols for on-resin N-methylation, a crucial technique for enhancing peptide drug properties.

Introduction to N-Methylation in Peptide Synthesis

N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a powerful strategy to modulate the pharmacological properties of peptides. This modification can significantly enhance metabolic stability by protecting against enzymatic degradation, improve membrane permeability and oral bioavailability, and fine-tune receptor binding affinity and selectivity.[1] However, the synthesis of N-methylated peptides presents challenges, primarily due to the increased steric hindrance at the N-methylated amine, which can impede the efficiency of the subsequent amino acid coupling step.[1]

Two primary strategies are employed for the synthesis of N-methylated peptides on a solid support: the incorporation of pre-synthesized N-methylated amino acid monomers and on-resin N-methylation.[1] The latter is a versatile and cost-effective approach that allows for the site-specific methylation of the peptide backbone.[1]

Application of tert-Butyl (cyanomethyl)(methyl)carbamate for N-Methylglycine Incorporation

tert-Butyl (cyanomethyl)(methyl)carbamate serves as a convenient precursor for the synthesis of N-Boc-N-methylglycine (Boc-Sar-OH), a non-canonical amino acid derivative of sarcosine.[2] The incorporation of N-methylated amino acids like sarcosine is a key method for introducing conformational constraints and improving the metabolic stability of peptides.[2] The synthesis involves the hydrolysis of the cyanomethyl group to a carboxylic acid, yielding the Boc-protected N-methylated amino acid, which can then be incorporated into a peptide chain using standard Boc-based SPPS.[2]

Experimental Protocol: Synthesis of N-Boc-N-methylglycine and its Incorporation

This protocol is a two-stage process: the synthesis of the N-methylated building block followed by its incorporation into the peptide.[2]

Stage 1: Synthesis of N-Boc-N-methylglycine from tert-Butyl (cyanomethyl)(methyl)carbamate [2]

-

Hydrolysis: Dissolve tert-Butyl (cyanomethyl)(methyl)carbamate in a suitable solvent system (e.g., a mixture of aqueous base like LiOH in THF/water).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Acidify the reaction mixture to protonate the carboxylate and extract the N-Boc-N-methylglycine into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified further by column chromatography if necessary.

Stage 2: Incorporation of N-Boc-N-methylglycine into a Peptide using Boc-SPPS

-

Resin Preparation: Start with a suitable resin for Boc-SPPS (e.g., Merrifield resin).

-

Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIPEA) in DCM.[3]

-